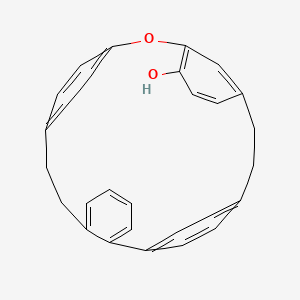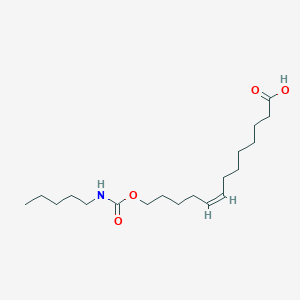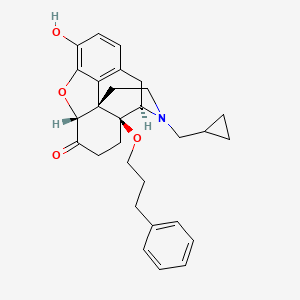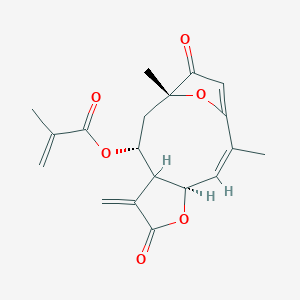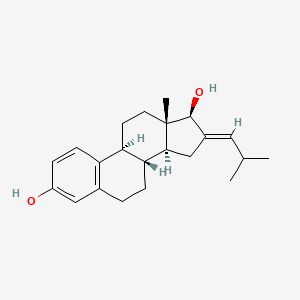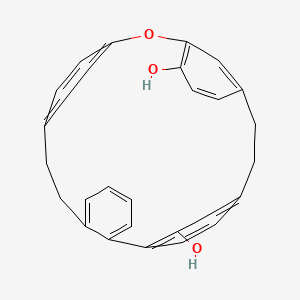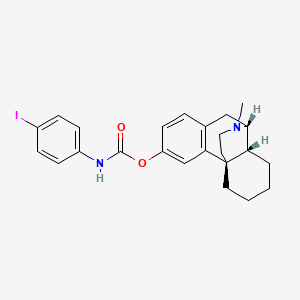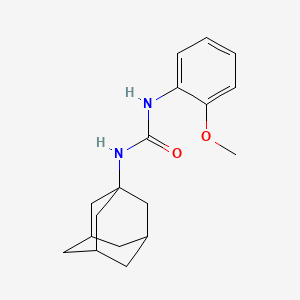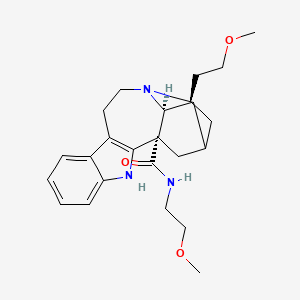
18-Methoxycoronaridinate 2-methoxyethylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Methoxycoronaridinate 2-Methoxyethylamide is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick and chemist Martin E. Kuehne. This compound has shown significant potential in reducing self-administration of addictive substances such as morphine and methamphetamine in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methoxycoronaridinate 2-Methoxyethylamide involves several steps, starting from ibogaine. The key steps include:
Methoxylation: Introduction of methoxy groups at specific positions on the ibogaine structure.
Amidation: Formation of the amide bond with 2-methoxyethylamine.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques such as:
Refluxing: To facilitate the reaction.
Purification: Using chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 18-Methoxycoronaridinate 2-Methoxyethylamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride.
Solvents: Common solvents include dichloromethane and tetrahydrofuran.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Reduced Compounds: Formed through reduction reactions.
Scientific Research Applications
18-Methoxycoronaridinate 2-Methoxyethylamide has several scientific research applications:
Chemistry: Used as a probe to study nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neurotransmitter systems.
Medicine: Potential therapeutic agent for addiction treatment.
Industry: May be used in the development of new pharmacological agents.
Mechanism of Action
The compound primarily acts as a selective α3β4 nicotinic acetylcholine antagonist. It also exhibits NMDA antagonist properties and has a weaker effect on opioid receptors, except for the kappa opioid receptor, where it shows slightly higher affinity. These interactions help reduce the self-administration of addictive substances .
Comparison with Similar Compounds
18-Methoxycoronaridine: The parent compound with similar anti-addictive properties.
18-Methylaminocoronaridine: Another derivative with similar efficacy but different potency.
Ibogaine: The natural alkaloid from which these derivatives are synthesized.
Uniqueness: 18-Methoxycoronaridinate 2-Methoxyethylamide is unique due to its higher potency by weight compared to 18-Methoxycoronaridine and its selective action on specific nicotinic acetylcholine receptors .
Properties
Molecular Formula |
C24H33N3O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(1S,17R,18S)-N,17-bis(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxamide |
InChI |
InChI=1S/C24H33N3O3/c1-29-11-8-17-13-16-14-24(23(28)25-9-12-30-2)21-19(7-10-27(15-16)22(17)24)18-5-3-4-6-20(18)26-21/h3-6,16-17,22,26H,7-15H2,1-2H3,(H,25,28)/t16?,17-,22-,24+/m0/s1 |
InChI Key |
OLGJSZRDLAADNK-SAJNPJMVSA-N |
Isomeric SMILES |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


